Cas no 80930-57-0 (5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,4,6,7,8,11-hexahydroxy-10-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R,10S)-)
![5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,4,6,7,8,11-hexahydroxy-10-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R,10S)- structure](https://de.kuujia.com/scimg/cas/80930-57-0x500.png)
80930-57-0 structure
Produktname:5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,4,6,7,8,11-hexahydroxy-10-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R,10S)-
5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,4,6,7,8,11-hexahydroxy-10-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R,10S)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,4,6,7,8,11-hexahydroxy-10-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R,10S)-
- 5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,4,6,7,8,11-hexahydroxy-10-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethy
- beta-isorhodomycinone
- (7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- 80930-57-0
- beta-Isorhodomycinone RDC
- DTXSID30230797
- 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-ethyl-1,4,6,7,8,11-hexahydroxy-10-((2,3,6-trideoxy-4-O-(2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-lyxo-hexapyranosyl)oxy)-, (7R-(7-alpha,8-beta,10-beta))-
- Cg 10
- CHGJHKQZZYYATJ-MGUWIHFFSA-N
-
- Inchi: InChI=1S/C40H51NO16/c1-7-40(51)14-23(29-32(39(40)50)36(49)31-30(35(29)48)33(46)27-20(43)8-9-21(44)28(27)34(31)47)55-25-12-18(41(5)6)37(16(3)53-25)57-26-13-22(45)38(17(4)54-26)56-24-11-10-19(42)15(2)52-24/h8-9,15-18,22-26,37-39,43-45,48-51H,7,10-14H2,1-6H3/t15-,16-,17-,18-,22-,23-,24-,25-,26-,37+,38+,39+,40+/m0/s1
- InChI-Schlüssel: CHGJHKQZZYYATJ-MGUWIHFFSA-N
- Lächelt: CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O
Berechnete Eigenschaften
- Genaue Masse: 801.32078454g/mol
- Monoisotopenmasse: 801.32078454g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 7
- Anzahl der Akzeptoren für Wasserstoffbindungen: 17
- Schwere Atomanzahl: 57
- Anzahl drehbarer Bindungen: 8
- Komplexität: 1480
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 13
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 251Ų
- XLogP3: 2.4
5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,4,6,7,8,11-hexahydroxy-10-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R,10S)- Verwandte Literatur
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
80930-57-0 (5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,4,6,7,8,11-hexahydroxy-10-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R,10S)-) Verwandte Produkte
- 57576-44-0(Aclarubicin)
- 108852-90-0(Nemorubicin)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

上海贤鼎生物科技有限公司
Gold Mitglied
CN Lieferant
Großmenge

Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
CN Lieferant
Großmenge